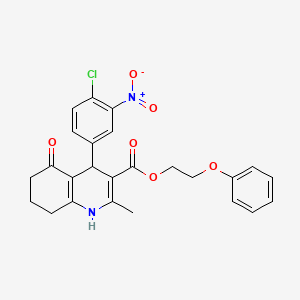
3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate, commonly known as Mancozeb, is a widely used fungicide in agriculture. It is a member of the dithiocarbamate family of pesticides, which are known for their broad-spectrum activity against various fungal diseases. Mancozeb has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Wissenschaftliche Forschungsanwendungen
Mancozeb has been extensively studied for its antifungal properties. It has been used in the treatment of various fungal diseases in crops, including potato blight, apple scab, and grapevine powdery mildew. Mancozeb has also been studied for its potential use in the treatment of human fungal infections, such as candidiasis and aspergillosis.
Wirkmechanismus
The mechanism of action of Mancozeb involves the inhibition of fungal respiration. Mancozeb binds to the sulfhydryl groups of enzymes involved in the electron transport chain, disrupting the production of ATP. This leads to the accumulation of toxic intermediates, which ultimately results in fungal cell death.
Biochemical and Physiological Effects:
Mancozeb has been shown to have low toxicity in mammals. However, long-term exposure to Mancozeb has been associated with neurological and reproductive effects in animals. Mancozeb has also been shown to have potential endocrine-disrupting effects.
Vorteile Und Einschränkungen Für Laborexperimente
Mancozeb is a widely used fungicide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against various fungal diseases makes it a useful tool for studying fungal physiology and pathogenesis. However, the potential endocrine-disrupting effects of Mancozeb may limit its use in certain types of experiments.
Zukünftige Richtungen
Future research on Mancozeb should focus on its potential use in the treatment of human fungal infections. Further studies are needed to determine the optimal dosage and duration of treatment for these infections. Additionally, research should be conducted to better understand the potential endocrine-disrupting effects of Mancozeb and its impact on human health. Finally, more research is needed to develop alternative fungicides that are less toxic to humans and the environment.
Synthesemethoden
Mancozeb is synthesized by the reaction of ethylenediamine with carbon disulfide to form ethylenedithiocarbamate. This intermediate is then reacted with zinc oxide to form zinc ethylenedithiocarbamate, which is further reacted with 4-chlorobenzaldehyde to form Mancozeb. The reaction occurs under basic conditions and is typically carried out at temperatures ranging from 70-80°C.
Eigenschaften
IUPAC Name |
[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl] N,N-dimethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS2/c1-14(2)12(16)17-8-7-11(15)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWWBWQYKWIGN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)S/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5060449.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5060463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)
![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)
![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)